molecular formula C10H15Cl2N B1431471 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl CAS No. 1393441-95-6

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl

Cat. No.: B1431471
CAS No.: 1393441-95-6
M. Wt: 220.14 g/mol
InChI Key: YOCAOAUJSHDYGQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, also known as 2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

This compound functions primarily as an antagonist of the NMDA receptor . It interacts with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels .

Biochemical Pathways

The compound affects the unfolded protein response (UPR) pathway . It attenuates ATF4 and GRP78, typical downstream targets of the UPR, together with c-Myc protein expression . It also changes the expression of several ER-associated protein degradation (ERAD) components .

Pharmacokinetics

The compound has a low oral bioavailability , reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It undergoes oxidative metabolism, mainly to norketamine . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating acute pain .

Result of Action

The compound rapidly downregulates the expression of c-Myc in addition to ER stress responses in a post-translational manner . It also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, conditions in the tumor microenvironment such as low glucose, low oxygen, and decreased amino acid availability can confer antiapoptotic competence to tumor cells

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function . The nature of these interactions often involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the unfolded protein response in HT-29 cells under stress conditions . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NMDA receptor, leading to inhibition or activation of these molecules . This binding can result in changes in gene expression, enzyme activity, and other molecular processes. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can cause significant changes in cellular function and metabolism, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, highlighting the importance of subcellular targeting in its application.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCAOAUJSHDYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-95-6
Record name Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.